{4-Amino-6-[(4-(2-pyridyl)piperazinyl)methyl](1,3,5-triazin-2-yl)}phenylamine
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Overview
Description
{4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine is a complex organic compound that features a triazine ring, a piperazine moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazine ring.
Scientific Research Applications
{4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the design of bioactive compounds.
Mechanism of Action
The mechanism of action of {4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: This compound shares the triazine core but lacks the piperazine and phenylamine groups.
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Similar triazine structure but with different substituents.
Uniqueness
The uniqueness of {4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its potential as a bioactive compound.
Properties
Molecular Formula |
C19H22N8 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-N-phenyl-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H22N8/c20-18-23-16(24-19(25-18)22-15-6-2-1-3-7-15)14-26-10-12-27(13-11-26)17-8-4-5-9-21-17/h1-9H,10-14H2,(H3,20,22,23,24,25) |
InChI Key |
RBUVCFDMCDBVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=N4 |
Origin of Product |
United States |
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